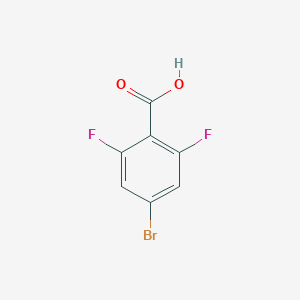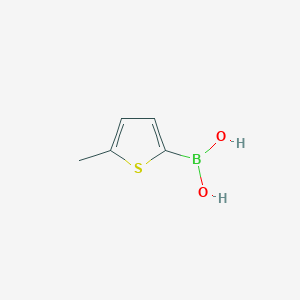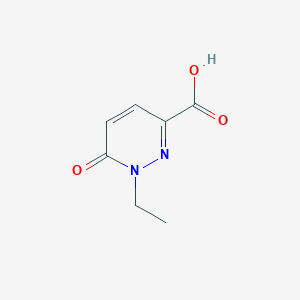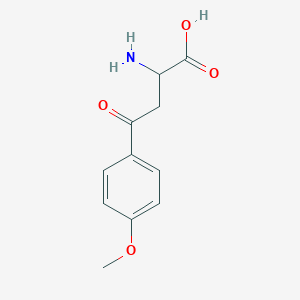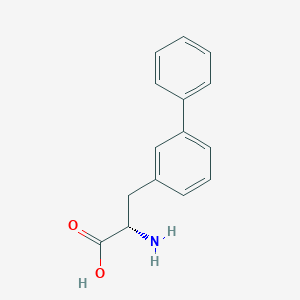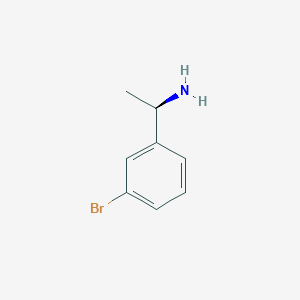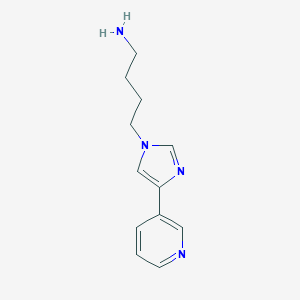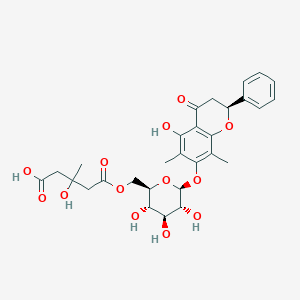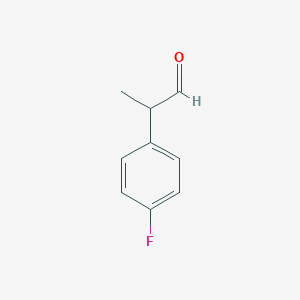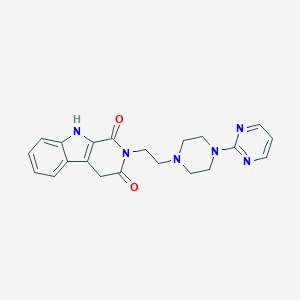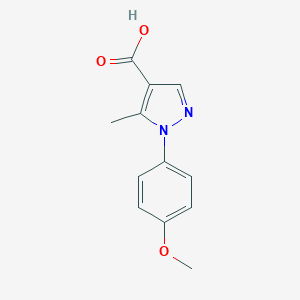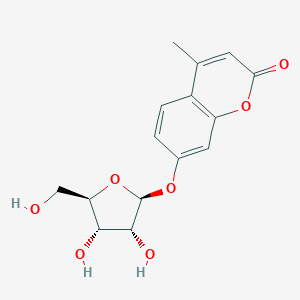
4-甲基伞形酮基 β-D-呋喃核糖苷
描述
4-Methylumbelliferyl beta-D-ribofuranoside is a fluorogenic glycoside compoundThis compound is primarily used in biochemical assays to detect the presence of specific enzymes, such as glycosidases, due to its ability to release a fluorescent signal upon enzymatic cleavage .
科学研究应用
4-Methylumbelliferyl beta-D-ribofuranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemical Assays: Used to detect and quantify glycosidase activity in various biological samples.
Microbial Detection: Employed in the detection of microorganisms by identifying specific enzymatic activities.
Disease Diagnosis: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities associated with certain diseases.
Drug Development: Used in high-throughput screening assays to identify potential inhibitors of glycosidases.
作用机制
Target of Action
4-Methylumbelliferyl beta-D-ribofuranoside is primarily targeted towards β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
The compound acts as a fluorogenic substrate for these enzymes . Upon enzymatic hydrolysis, it releases 4-methylumbellifery (4-MU; 7-hydroxy-4-methylcumarin) , a compound that exhibits strong fluorescence. This fluorescence can be measured and is directly proportional to the activity of the enzyme.
Biochemical Pathways
The biochemical pathways affected by 4-Methylumbelliferyl beta-D-ribofuranoside are those involving the hydrolysis of glycosidic bonds. The compound serves as a substrate for the aforementioned enzymes, and its hydrolysis results in the release of 4-MU . This process is used in the detection of microorganisms or diagnosis of diseases .
Result of Action
The hydrolysis of 4-Methylumbelliferyl beta-D-ribofuranoside by the target enzymes results in the release of 4-MU, a compound with strong fluorescence . This fluorescence can be measured, providing a quantitative assessment of enzyme activity. This has applications in the detection of microorganisms and the diagnosis of diseases .
Action Environment
The action of 4-Methylumbelliferyl beta-D-ribofuranoside is influenced by environmental factors such as pH, as the excitation maximum of 4-MU depends on the pH . It is also sensitive to light and heat, and should be stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
4-Methylumbelliferyl beta-D-ribofuranoside is a synthetic enzymatic substrate for glycosidase. It is known to uncover and quantify the activities of prominent enzymes, including β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase.
Cellular Effects
The cellular effects of 4-Methylumbelliferyl beta-D-ribofuranoside are primarily observed through its role as a substrate for various enzymes. The hydrolysis of this compound by these enzymes results in the release of a fluorescent moiety, which can be detected and quantified, providing a measure of the enzymatic activity within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl beta-D-ribofuranoside involves its hydrolysis by specific enzymes. This hydrolysis releases the fluorescent 4-MU, which can then be detected and quantified . This allows for the monitoring of the activity of the enzymes that catalyze this reaction.
Metabolic Pathways
4-Methylumbelliferyl beta-D-ribofuranoside is involved in the metabolic pathways of various enzymes, including β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase. These enzymes catalyze the hydrolysis of the compound, releasing the fluorescent 4-MU .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl beta-D-ribofuranoside typically involves the glycosylation of 4-methylumbelliferone with a ribofuranosyl donor. One common method is the Helferich method, which uses boron trifluoride etherate (BF3·OEt2) as a catalyst in the presence of dimethylaminopyridine (DMAP) and dichloromethane (ClCH2CH2Cl) as the solvent . The reaction conditions are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl beta-D-ribofuranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反应分析
Types of Reactions
4-Methylumbelliferyl beta-D-ribofuranoside primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the glycosidic bond by specific glycosidases, resulting in the release of 4-methylumbelliferone, which fluoresces under ultraviolet light .
Common Reagents and Conditions
Enzymatic Hydrolysis: Glycosidases are the primary reagents used for hydrolysis. The reaction is typically carried out in an aqueous buffer solution at an optimal pH and temperature for the enzyme.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, although these are not typically utilized in standard applications.
Major Products Formed
The major product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl beta-D-ribofuranoside is 4-methylumbelliferone, which is a fluorescent compound .
相似化合物的比较
4-Methylumbelliferyl beta-D-ribofuranoside is unique due to its specific glycosidic linkage and fluorogenic properties. Similar compounds include:
4-Methylumbelliferyl beta-D-glucuronide: Used to detect beta-glucuronidase activity.
4-Methylumbelliferyl beta-D-galactopyranoside: Used to detect beta-galactosidase activity.
4-Methylumbelliferyl beta-D-glucoside: Used to detect beta-glucosidase activity.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific glycosidic bond and the enzyme they target.
属性
IUPAC Name |
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-NMFUWQPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941308 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195385-93-4 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
